Cas no 1132639-46-3 (oxane-2,3,4,5-tetrol)

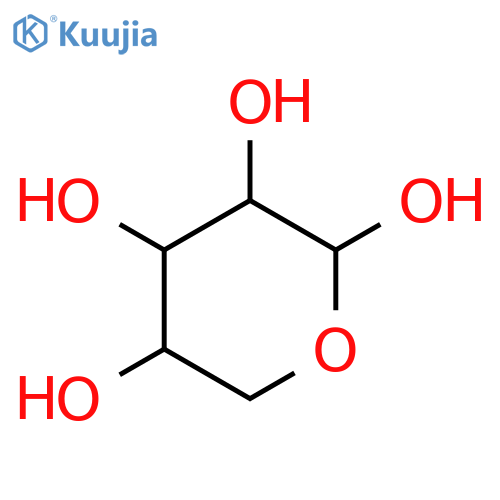

oxane-2,3,4,5-tetrol structure

商品名:oxane-2,3,4,5-tetrol

oxane-2,3,4,5-tetrol 化学的及び物理的性質

名前と識別子

-

- Pentopyranose

- Pentopyranoside

- Pentose

- oxane-2,3,4,5-tetrol

- Holzzucker; Losan;alpha-Xylose

- Pentopyranose #

- d(-)-arabinose

- D(-)Arabinose

- L(+)Arabinose

- SMR000857162

- dextro-xylose

- a-Lyxopyranose

- a-Xylopyranose

- b-Ribopyranose

- Arabinose-

- an arabinopyranose

- L-?Arabinopyranose

- .alpha.-d-Xylose

- .alpha.-D-Lyxose

- .alpha.-D

- SCHEMBL933026

- D,L-ARABINOSE

- MFCD00006609

- SY013750

- SB47708

- HMS3371M01

- D-[5-13C]RIBOSE

- 478506-29-5

- Lyxopyranose, .alpha.-D-

- 1132639-46-3

- 139657-62-8

- .alpha.-D-Lyxopyranose

- 57066-79-2

- SY112851

- NSC-164936

- A-d-xylopyranose

- MLS001332430

- SB45272

- D-[1-2H]xylose

- D-[3-2H]ribose

- 201741-00-6

- 478506-63-7

- 50986-18-0

- 178101-87-6

- CHEBI:131402

- CHEMBL14343

- DTXCID701375352

- D-[2-2H]XYLOSE

- DTXCID60209350

- D-[2,5-13C2]ribose

- D-[1,2-13C2]ribose

- NCIOpen2_003813

- AKOS000120061

- EN300-20117

- HMS2234M04

- Oxane-2,3,4,5-tetrol, (3S,4R,5R)-

- D-[1,3-13C2]RIBOSE

- 213825-56-0

- D-[3-13C]RIBOSE

- 478506-32-0

- DTXSID60859031

- NSC76347

- NSC164936

- SB46706

- D-[UL-13C5]RIBOSE

- L-Arabinose;L-Arabinopyranose

- SB47704

- 131771-69-2

- BCP05227

- (3R,4S,5R)-Tetrahydro-2H-pyran-2,3,4,5-tetraol

- 478506-58-0

- MLS001332429

- D-Xylose-1-13C

- D-[2-2H]ribose

- 478506-23-9

- SB45434

- 70849-21-7

- 211947-12-5

- FT-0674419

- D-[2,3,4,5-13C4]RIBOSE

- A-?D-?Xylopyranose

- beta-D-Ribopyranose (9CI)

- Oprea1_189511

- alpha-L-Lyxopyranose (9CI)

- MLS006011474

- 4AB5584D-7A79-4737-B016-F7CB0A018088

- 87-72-9

- .alpha.-D-Ribopyranose

- NS00101097

- D-[4-2H]ribose

- L(+)Arabinose; Amidosulfonic acid; 4-Dimethylaminobenzalrhodanine;(2S,3R,4S,5S)-tetrahydro-2H-pyran-2,3,4,5-tetraol

- FT-0627692

- SY013715

- VS-00832

- MFCD20731172

- SRBFZHDQGSBBOR-UHFFFAOYSA-N

- NS00008698

- CHEBI:25901

- MLS003106569

- .alpha.-D-Ribose

- NSC407015

- 209909-88-6

- SY074695

- FT-0638798

- NSC93887

- D-[5,5'-2H2]RIBOSE

- 202114-47-4

- alpha-D-Arabinopyranose (9CI)

-

- MDL: MFCD00066648

- インチ: 1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2

- InChIKey: SRBFZHDQGSBBOR-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C(C1O)O)O)O

計算された属性

- せいみつぶんしりょう: 150.053

- どういたいしつりょう: 150.053

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.5

- トポロジー分子極性表面積: 90.2

- ぶんしりょう: 150.13

じっけんとくせい

- 密度みつど: 1.757

- ゆうかいてん: 153-154 deg C

- ふってん: 333.2°Cat760mmHg

- フラッシュポイント: 333.2°Cat760mmHg

- PSA: 90.15000

- LogP: -2.58230

oxane-2,3,4,5-tetrol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70853-5.0g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 5.0g |

$1240.0 | 2023-02-12 | ||

| Enamine | EN300-70853-0.1g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 0.1g |

$120.0 | 2023-02-12 | ||

| Enamine | EN300-20117-0.25g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 0.25g |

$172.0 | 2023-09-16 | ||

| Enamine | EN300-70853-2.5g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 2.5g |

$838.0 | 2023-02-12 | ||

| Enamine | EN300-20117-1.0g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-20117-10g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 10g |

$1839.0 | 2023-09-16 | ||

| Enamine | EN300-20117-5g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 5g |

$1240.0 | 2023-09-16 | ||

| Enamine | EN300-70853-10.0g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 10.0g |

$1839.0 | 2023-02-12 | ||

| Enamine | EN300-20117-0.05g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 0.05g |

$81.0 | 2023-09-16 | ||

| Enamine | EN300-70853-0.05g |

oxane-2,3,4,5-tetrol |

1132639-46-3 | 0.05g |

$80.0 | 2023-02-12 |

oxane-2,3,4,5-tetrol 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

1132639-46-3 (oxane-2,3,4,5-tetrol) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量